Cas no 1228-19-9 (Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-)
1228-19-9 structure
Product Name:Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-
Numero CAS:1228-19-9
MF:C13H18ClN3O3S
MW:331.81832075119
CID:155066
PubChem ID:219111
Update Time:2025-04-19
Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-
- 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea
- Glpinamida
- 1-(p-Chlorphenylsulfonyl)-3-(hexahydro-1-azepinyl)-harnstoff
- 1,1-Hexamethylen-4-< 4-chlor-benzolsulfonyl> -semicarbazid
- Azepinamide
- glisoxepide
- Glypinamide
- Glypinamide [INN]
- n-(azepan-1-ylcarbamoyl)-4-chlorobenzenesulfonamide
- N-azepan-1-ylcarbamoyl-4-chloro-benzenesulfonamide
- NSC70737
- Parinase
- SureCN343885
- UNII-ORE084U8IP
- NSC-70737
- DTXSID70153719
- Urea, 1-[(p-chlorophenyl)sulfonyl]-3-(hexahydro-1H-azepin-1-yl)-
- NCIOpen2_008327
- 1-(((((4-Chlorophenyl)sulfonyl)amino)carbonyl)amino)azepane
- GLYPINAMIDE [MI]
- NS00124977
- CHEBI:135415
- N-(p-Chlorophenyl)sulfonyl N'-hexahydroazepinourea
- Benzenesulfonamide, 4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-
- CHEMBL2106693
- Benzenesulfonamide, {4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-}
- 1-((p-Chlorophenyl)sulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea
- 1-[({[(4-chlorophenyl)sulfonyl]amino}carbonyl)amino]azepane
- NSC 70737
- 1228-19-9
- 1-((p-Chlorophenyl)-sulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea.
- 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-urea
- Urea, {1-[(p-chlorophenyl)sulfonyl]-3-(hexahydro-1H-azepin-1-yl)-}
- SCHEMBL343885
- ORE084U8IP
- Q27285802
-
- Inchi: 1S/C13H18ClN3O3S/c14-11-5-7-12(8-6-11)21(19,20)16-13(18)15-17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H2,15,16,18)
- Chiave InChI: RHQSNARBXHRBNP-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)S(NC(NN1CCCCCC1)=O)(=O)=O
Proprietà calcolate
- Massa esatta: 331.07594
- Massa monoisotopica: 331.076
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 436
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 3
- XLogP3: niente
- Superficie polare topologica: 86.9A^2
Proprietà sperimentali
- Densità: 1.4
- Punto di fusione: 197-198.5°
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.613
- PSA: 78.51
- LogP: 3.91940
Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]- Letteratura correlata
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
1228-19-9 (Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti